4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide
説明
This compound features a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core linked via a butanamide chain to a 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl moiety. The quinazolinone scaffold is known for its role in kinase inhibition and receptor modulation . The butanamide linker balances flexibility and rigidity, optimizing pharmacokinetic properties .
特性
分子式 |
C25H29BrFN5O2S |
|---|---|
分子量 |
562.5 g/mol |
IUPAC名 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35) |
InChIキー |
YRWCZKWUMZTGKW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |
製品の起源 |
United States |
準備方法
Synthesis of the Quinazolinone Core
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A one-pot method using water as a solvent and potassium cyanate (KOCN) as a coupling agent is highly efficient.
Reaction Conditions
- Starting material : 5-bromoanthranilic acid
- Reagents : KOCN (1.5 eq), acetic acid (1.8 eq)
- Solvent : Water (50 mL per 5 g substrate)
- Temperature : Room temperature (25°C)
- Yield : 94%
The reaction proceeds via urea intermediate formation, followed by cyclization under basic conditions (NaOH). Acidification with HCl precipitates the product, 6-bromo-2-sulfanylidene-1H-quinazolin-4-one, which is filtered and purified.
Bromination and Sulfur Functionalization
Bromine is introduced at the C6 position during the initial cyclization step using 5-bromoanthranilic acid. The sulfanylidene group (-S=) is incorporated via thiolation using thiourea or Lawesson’s reagent.
Synthesis of the Piperazine Side Chain
The 4-(2-fluorophenyl)piperazine moiety is prepared via nucleophilic aromatic substitution.
Coupling of Quinazolinone and Piperazine Moieties
The final step involves linking the quinazolinone core to the piperazine side chain via a butanamide spacer.
Amide Bond Formation
- Activation : The carboxylic acid group of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid is activated using EDCI/HOBt.
- Coupling : Reaction with 3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine in DMF at 0–25°C for 12 h.
Comparative Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 88 | 98 |
| DCC/DMAP | CH2Cl2 | 82 | 95 |
| HATU | DMSO | 85 | 97 |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
Analytical Characterization
Critical quality control parameters include:
Challenges and Mitigation Strategies
Recent Advances in Synthesis
Microwave-assisted synthesis reduces the coupling step duration from 12 h to 2 h with comparable yields (86%). Automated platforms enable high-throughput screening of reaction conditions, optimizing yields to 91%.
化学反応の分析
Types of Reactions
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study various biochemical pathways and mechanisms.
Pharmaceutical Development: Investigated for its potential use in drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
作用機序
The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Pharmacokinetic Trends
The 2-fluorophenyl group further elevates lipophilicity compared to non-fluorinated piperazines (e.g., ).
Synthetic Accessibility: The compound’s synthesis likely follows routes similar to , involving coupling of the quinazolinone core with the piperazine-propylamine via PyBOP/DIPEA-mediated amidation .
Unique Advantages
- The 2-fluorophenyl group enhances metabolic stability compared to non-fluorinated piperazines.
- The butanamide linker optimizes solubility and bioavailability relative to longer chains (e.g., octanoyl in ).
生物活性
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide is a synthetic organic molecule belonging to the quinazolinone family. Its unique structure, featuring a quinazolinone core, bromine substitution, and a piperazine side chain, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 481.4 g/mol. The structural features include:
- Quinazolinone core : A bicyclic structure known for various biological activities.
- Bromine atom : Contributes to the compound's reactivity and biological interactions.
- Piperazine moiety : Imparts pharmacological versatility, enhancing interactions with biological targets.
Table 1: Structural Features Comparison
| Feature | Description |
|---|---|
| Core Structure | Quinazolinone |
| Substituents | Bromine, sulfur, piperazine |
| Molecular Weight | 481.4 g/mol |
Antitumor Properties
Research indicates that quinazolinone derivatives exhibit significant antitumor activity. The compound has been shown to interact with specific molecular targets involved in cancer cell metabolism. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical for tumor growth and proliferation.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have reported its effectiveness in inhibiting growth against pathogens such as Proteus vulgaris and Bacillus subtilis, with significant zones of inhibition observed in laboratory tests .
Antioxidant Activity
Quinazolinones are known for their antioxidant capabilities. The presence of specific functional groups within the compound enhances its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit acetylcholinesterase (AChE) activity, which is relevant in neurodegenerative diseases . Additionally, the bromine substitution may enhance binding affinity to target proteins, facilitating its pharmacological effects.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of the compound using various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents. This suggests that the compound could serve as a lead candidate for further development in cancer therapy.
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was tested against several bacterial strains. The findings revealed that it exhibited superior antibacterial activity compared to conventional antibiotics like ciprofloxacin, highlighting its potential as an alternative treatment option for resistant bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the quinazolinone-piperazine scaffold in this compound?
- Methodology : The quinazolinone core can be synthesized via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions. The piperazine moiety is typically introduced through nucleophilic substitution or coupling reactions. For example, reacting a brominated quinazolinone intermediate with 1-(3-aminopropyl)-4-(2-fluorophenyl)piperazine in DMF with triethylamine as a base (room temperature, 4–6 hours) yields the final product . Purification via column chromatography (e.g., 10% methanol in dichloromethane) ensures high purity (>95%) .
Q. How can structural confirmation of this compound be rigorously validated?
- Methodology : Use a combination of:
- 1H/13C NMR : Analyze proton environments (e.g., sulfanylidene protons at δ ~13.5 ppm) and carbon signals (quinazolinone carbonyl at ~170 ppm) .
- HRMS : Confirm molecular formula (e.g., C28H27BrFN5O2S) with <2 ppm mass error .
- HPLC : Verify purity (>95%) using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. Post-reaction, precipitate the product by adding cold water, followed by recrystallization in acetone or ethanol . For challenging separations, use flash chromatography (silica gel, 5–10% methanol in DCM) or preparative HPLC with a mobile phase optimized for polar heterocycles .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent on the piperazine moiety influence receptor selectivity?
- Methodology : Perform comparative SAR studies by synthesizing analogs with alternative aryl groups (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl). Assess binding affinity via radioligand displacement assays (e.g., dopamine D2/D3 receptors) or kinase inhibition profiling. The 2-fluorophenyl group may enhance π-π stacking with hydrophobic receptor pockets while minimizing metabolic oxidation .
Q. What strategies mitigate metabolic instability of the sulfanylidene group in vivo?
- Methodology :
- Isosteric replacement : Substitute the sulfanylidene with carbonyl or imine groups to reduce susceptibility to glutathione conjugation.
- Prodrug design : Mask the thione as a thioether prodrug, which is enzymatically cleaved in target tissues.
- In vitro assays : Use liver microsomes or hepatocytes to quantify metabolic half-life and identify major oxidative metabolites .
Q. How can computational modeling guide optimization of this compound’s pharmacokinetic profile?
- Methodology :
- Molecular docking : Predict binding modes to target receptors (e.g., serotonin 5-HT2A) using Schrödinger or AutoDock.
- ADMET prediction : Use QikProp or SwissADME to estimate logP, BBB permeability, and CYP450 inhibition risks.
- MD simulations : Assess conformational stability of the piperazine-propyl linker in aqueous and lipid environments .
Q. What crystallographic techniques resolve the 3D structure of this compound for target validation?
- Methodology : Grow single crystals via slow evaporation (acetone/water, 4°C). Perform X-ray diffraction (Mo-Kα radiation, 100K) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the quinazolinone carbonyl and adjacent residues). Refinement with SHELXL ensures <0.05 Å positional uncertainty .
Q. How do halogen substituents (e.g., bromo at position 6) modulate bioactivity?
- Methodology : Synthesize analogs with Cl, I, or CF3 at position 6. Test in vitro potency (IC50) against cancer cell lines (e.g., MCF-7) or enzymatic targets (e.g., topoisomerase II). Bromine’s electronegativity and size may enhance DNA intercalation or hydrophobic binding, while fluorine improves metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
